molecular formula C8H4ClNOS B099199 4-Chlorobenzoyl isothiocyanate CAS No. 16794-67-5

4-Chlorobenzoyl isothiocyanate

Cat. No. B099199
CAS RN: 16794-67-5
M. Wt: 197.64 g/mol
InChI Key: OTZBZZNWOAIAEN-UHFFFAOYSA-N
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Description

4-Chlorobenzoyl isothiocyanate is a chemical compound that has been utilized in various synthetic pathways to create a range of heterocyclic compounds and other derivatives with potential biological activities. It serves as a key intermediate in the synthesis of compounds that have been studied for their antimicrobial, analgesic, anti-inflammatory, antioxidant, and cytotoxic properties against various cancer cell lines.

Synthesis Analysis

The synthesis of derivatives of 4-chlorobenzoyl isothiocyanate has been reported through different synthetic routes. For instance, the condensation reaction of 4-chlorobenzoyl isothiocyanate with diphenylamine has led to the formation of N, N-diphenyl-N'-(4-chlorobenzoyl) thiocarbamide, as described in one study . Another research paper discusses the synthesis of 4-quinolyl isothiocyanates from corresponding 4-chloroquinolines, which suggests the versatility of chlorinated isothiocyanates in synthesizing functionalized heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of compounds derived from 4-chlorobenzoyl isothiocyanate has been elucidated using various spectroscopic techniques, including UV-Visible, FT-IR, 1H, and 13C NMR, as well as X-ray diffraction methods . These studies provide detailed information on the molecular geometry and electronic structure, which are crucial for understanding the reactivity and potential biological activity of these compounds.

Chemical Reactions Analysis

4-Chlorobenzoyl isothiocyanate undergoes reactions with different nucleophiles, leading to the formation of a variety of heterocyclic compounds. For example, it reacts with nitrogen nucleophiles to form thioureas and triazoles, with sulfur nucleophiles to produce thiazoles, and with oxygen nucleophiles to yield oxazoles and benzoxazoles . These reactions demonstrate the compound's reactivity towards various nucleophilic agents, resulting in a diverse array of chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chlorobenzoyl isothiocyanate derivatives have been characterized through spectral analysis and quantum chemical calculations. Techniques such as FT-IR, NMR, and UV-Vis spectroscopy have been employed to confirm the structures of synthesized compounds . Additionally, theoretical methods like Density Functional Theory (DFT) have been used to calculate molecular properties, such as frontier molecular orbitals, molecular electrostatic potential, and thermodynamic properties, which are indicative of the compound's stability and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • 4-Chlorobenzoyl isothiocyanate has been used in the synthesis of compounds like N-diphenyl-N'-(4-chlorobenzoyl) thiocarbamide, showing promising in vitro cytotoxicity activity against human cancer cell lines, particularly cervical and ovarian carcinoma cells (Pandey et al., 2019).

Chemical Structure Analysis

  • The compound (Z)-4-Chloro-N-(1-{2-[3-(4-chlorobenzoyl)ureido]ethyl}imidazolidin-2-ylidene)benzamide, obtained from the reaction of 4-chlorobenzoyl isothiocyanate, has been studied for its structure, which is stabilized by various hydrogen bonds and π–π interactions (Adan et al., 2012).

Isothiocyanate Formation

  • Research demonstrates efficient formation of isothiocyanates, including 4-chlorobenzoyl isothiocyanate, using a flow platform for fast and efficient conversion, which is significant due to their high nucleophilic susceptibility (Baumann & Baxendale, 2013).

Synthesis Methods

  • A review on the synthesis of isothiocyanates, a group with diverse properties such as anticancer and anti-inflammatory effects, discusses methods including the use of 4-chlorobenzoyl isothiocyanate (Eschliman & Bossmann, 2019).

Bactericidal Activities

  • 4-Chlorobenzoyl isothiocyanate has been utilized in the synthesis of benzoyl thiosemicarbazides, which displayed antibacterial activity against Bacillus subtilis, highlighting its potential in developing antimicrobial agents (Qiu-hong, 2011).

Novel Routes to Synthesis

  • Research on 4-quinolyl isothiocyanates, synthesized from corresponding 4-chloroquinolines, shows new means for synthesizing functionalized 4-quinolinyl isothiocyanate, indicating the versatility of 4-chlorobenzoyl isothiocyanate in chemical syntheses (Zhong et al., 2006).

Dehalogenation Mechanism

  • A study focused on the conversion of 4-chlorobenzoate to 4-hydroxybenzoate, involving 4-chlorobenzoyl CoA as a substrate for dehalogenase, provides insights into the catalytic mechanisms and efficacy of dehalogenase in chemical transformations (Y. and & T. C. Bruice, 1997).

properties

IUPAC Name

4-chlorobenzoyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNOS/c9-7-3-1-6(2-4-7)8(11)10-5-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZBZZNWOAIAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N=C=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283040
Record name 4-chlorobenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzoyl isothiocyanate

CAS RN

16794-67-5
Record name 16794-67-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29260
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chlorobenzoyl isothiocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chlorobenzoyl isothiocyanate
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Synthesis routes and methods

Procedure details

A solution of 4-chlorobenzoyl chloride (127.1 ml) in 100 ml of dry toluene is added to a vigorously stirred suspension of dried KSCN (106.90 g) in about one liter of dried toluene. The reaction mixture is heated to reflux and after addition is completed the mixture is refluxed overnight. The reaction mixture is allowed to cool, KCl filtered and the filtrate evaporated leaving a reddish residue which solidifies on standing. The residue is vacuum distilled, using a steam filled condenser, yielding 152.4 g of a distillate, b.p. 88°-90° (0.350 torr).
Quantity
127.1 mL
Type
reactant
Reaction Step One
Name
Quantity
106.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
D Adan, S Sapari, SN Halim… - … Section E: Structure …, 2012 - scripts.iucr.org
… The title compound, C 20 H 19 Cl 2 N 5 O 2 S, was obtained from the reaction of 4-chlorobenzoyl isothiocyanate with diethylenetriamine. The imidazolidine ring is slightly twisted with an …
Number of citations: 2 scripts.iucr.org
SK Pandey, S Pratap, SK Rai, G Marverti… - Journal of Molecular …, 2019 - Elsevier
… The condensation reaction of biphenyl-4-carbonyl isothiocyanate/4-chlorobenzoyl isothiocyanate with diphenylamine yielded two new compounds; N-diphenyl-N'-(biphenyl-4-carbonyl) …
Number of citations: 9 www.sciencedirect.com
BM Sarhan, AR Ahmed, JW Enass - Al-Mustansiriyah Journal of Science, 2016 - iasj.net
… The new ligand in this work has been readily prepared by reaction from 4-chlorobenzoyl isothiocyanate with 3aminoacetophenone. The ligand was characterized by elemental micro …
Number of citations: 3 www.iasj.net
H Arslan, U Flörke, N Külcü - Acta Crystallographica Section E …, 2003 - scripts.iucr.org
… In the press.] ) by converting 4-chlorobenzoyl chloride into 4-chlorobenzoyl isothiocyanate and then condensing with the appropriate secondary amine. The compound was …
Number of citations: 43 scripts.iucr.org
A Saeed, A Khurshid, JP Jasinski, CG Pozzi… - Chemical Physics, 2014 - Elsevier
… A solution of 4-chlorobenzoyl chloride in dry acetone was treated with an equimolar quantity of potassium thiocyanate in dry acetone to afford the 4-chlorobenzoyl isothiocyanate as …
Number of citations: 53 www.sciencedirect.com
J Jumal, NH Hassan, BM Yamin - academia.edu
… , 1,2-bis(butyrylthiourea)-propane, and 1,2-bis(4chlorobenzoylthiourea)-propane were successfully synthesized in the reaction of benzoyl-, butyryland 4-chlorobenzoyl-isothiocyanate …
Number of citations: 0 www.academia.edu
M Khawar Rauf, M Bolte, A Badshah - … Crystallographica Section E …, 2009 - scripts.iucr.org
… Freshly prepared 4-chlorobenzoyl isothiocyanate (2.0 g, 10 mmol) was stirred in acetone (40 ml) for 15 minutes. Neat 3,5-dichloroaniline (1.62 g, 10 mmol) was then added and the …
Number of citations: 7 scripts.iucr.org
JN Low, J Cobo, H Insuasty, E Cortés… - … Section C: Crystal …, 2005 - scripts.iucr.org
… mol) was added to a solution of potassium thiocyanate (4.1 g, 0.043 mol) in acetonitrile (75 ml); this mixture was heated under reflux for 15 min to afford 4-chlorobenzoyl isothiocyanate, …
Number of citations: 1 scripts.iucr.org
V Ficeri, P Kutschy, M Dzurilla… - … of Czechoslovak chemical …, 1994 - cccc.uochb.cas.cz
… In agreement with this explanation is the stability of compound 22 obtained from 4-chlorobenzoyl isothiocyanate and 1-buten-3-ol which does not rearrange by heating in boiling toluene…
Number of citations: 6 cccc.uochb.cas.cz
J Imrich, P Kristian, D Podhradský… - Collection of …, 1980 - cccc.uochb.cas.cz
… The initial concentration of 4-chlorobenzoyl isothiocyanate and glycine ethyl ester in the … The reaction of 4-chlorobenzoyl isothiocyanate with glycine ethyl ester in dioxane was used to …
Number of citations: 11 cccc.uochb.cas.cz

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